Methyl 2-{[(2,2,2-trichloro-1-{[(4-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoate
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Overview
Description
Methyl 2-{[(2,2,2-trichloro-1-{[(4-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoate is a complex organic compound that features a combination of aromatic rings, carbamothioyl groups, and ester functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[(2,2,2-trichloro-1-{[(4-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoate typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the intermediate: Starting with 4-methylbenzoic acid, it can be converted to its corresponding acid chloride using thionyl chloride.
Amidation: The acid chloride can then react with 2,2,2-trichloroethylamine to form an amide intermediate.
Thioamide formation: The amide intermediate can be treated with thiourea to introduce the carbamothioyl group.
Esterification: Finally, the product can be esterified with methyl benzoate under acidic conditions to yield the final compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aromatic rings or the thioamide group.
Reduction: Reduction reactions could target the carbonyl groups or the trichloroethyl moiety.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the aromatic rings or the ester group.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in organic synthesis.
Biology
In biological research, it might be investigated for its potential as a pharmaceutical agent, particularly if it exhibits any bioactivity such as antimicrobial or anticancer properties.
Medicine
If the compound shows promising biological activity, it could be developed into a drug candidate for treating various diseases.
Industry
In industry, it could be used in the production of specialty chemicals, materials, or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to a modulation of their activity. The pathways involved would be specific to the target and the type of interaction.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-{[(2,2,2-trichloro-1-{[(phenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoate
- Methyl 2-{[(2,2,2-trichloro-1-{[(4-chlorophenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoate
Uniqueness
The uniqueness of Methyl 2-{[(2,2,2-trichloro-1-{[(4-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoate lies in its specific combination of functional groups and the potential for unique reactivity and applications. The presence of the trichloroethyl group and the carbamothioyl moiety may impart distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C19H18Cl3N3O3S |
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Molecular Weight |
474.8 g/mol |
IUPAC Name |
methyl 2-[[2,2,2-trichloro-1-[(4-methylbenzoyl)amino]ethyl]carbamothioylamino]benzoate |
InChI |
InChI=1S/C19H18Cl3N3O3S/c1-11-7-9-12(10-8-11)15(26)24-17(19(20,21)22)25-18(29)23-14-6-4-3-5-13(14)16(27)28-2/h3-10,17H,1-2H3,(H,24,26)(H2,23,25,29) |
InChI Key |
YDICVFLEWDSLTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=CC=C2C(=O)OC |
Origin of Product |
United States |
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